N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the nitro group and the oxadiazole ring imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as methyl 3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzoate.
Cyclization Reaction: The intermediate is then subjected to cyclization reactions under specific conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Reduction: Formation of 2-{3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-5-phenyl-1,3,4-oxadiazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Wirkmechanismus
The mechanism of action of N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling pathways.
Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Imidazole Derivatives: Another class of heterocyclic compounds with broad applications in medicinal chemistry.
Uniqueness
N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to the presence of both the nitro group and the oxadiazole ring, which confer distinct chemical reactivity and biological properties. Its specific substitution pattern also differentiates it from other similar compounds.
Eigenschaften
Molekularformel |
C19H18N4O4 |
---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-nitro-N-(oxolan-2-ylmethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C19H18N4O4/c24-23(25)17-11-14(8-9-16(17)20-12-15-7-4-10-26-15)19-22-21-18(27-19)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15,20H,4,7,10,12H2 |
InChI-Schlüssel |
AUWNPLFSKLQHNC-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.